molecular formula C7H5ClFNO2 B180424 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene CAS No. 170098-88-1

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Cat. No.: B180424
CAS No.: 170098-88-1
M. Wt: 189.57 g/mol
InChI Key: DPWZCTKTAOOLAK-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.

    Nucleophilic Aromatic Substitution: Displacement of halogen atoms by nucleophiles like amines or alkoxides.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Chlorine or fluorine gas, or their respective compounds.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

Major Products:

    Amines: Reduction of the nitro group results in the formation of amines.

    Substituted Benzene Derivatives: Various substituted benzene compounds depending on the nature of the nucleophile or electrophile used.

Scientific Research Applications

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

  • 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
  • 2-Chloro-4-fluoro-5-nitrotoluene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Comparison: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity due to the presence of the methyl group and the specific positions of the chloro, fluoro, and nitro groups on the benzene ring.

Properties

IUPAC Name

1-chloro-4-fluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWZCTKTAOOLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438520
Record name 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-88-1
Record name 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated sulfuric acid (23.81 g), cooled to 0° C., under a nitrogen atmosphere, was added concentrated nitric acid (27.5 g) dropwise. 2-Chloro-5-fluorotoluene (9 g) was added dropwise and the reaction was stirred for 2 hours. The reaction was poured into ice and extracted with ethyl acetate. The organic phase was washed with aqueous sodium hydrogen carbonate, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica column chromatography [eluting with ethyl acetate/heptane (1:2)] to yield the title compound (9.4 g).
Quantity
23.81 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chloro-5-fluorotoluene (10.356 g, 71.628 mmol, Lancaster, used as received) in conc. H2SO4 (70 mL) at 0° C., KNO3 (7.252 g, 71.72 mmol) was added in four equal portions. The resulting pale yellow solution was allowed to warm to room temperature and was stirred overnight at room temperature. It was then poured into ice water (350 g) and extracted with ether (3×100 mL). Ether was dried over anhydrous Na2SO4, removed under vacuum, and the resulting oil was dried further under vacuum to afford 12.277 g (90%). of the title compound as an oil, which was used as such for the next reaction; 1H NMR (CDCl3); δ 2.459 (s, 2H), 7.193 (d, 1H, J1=11.1 Hz), 8.083 (d, 1H, J1=6.6 Hz).
Quantity
10.356 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
7.252 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the role of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of the target compound, 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The synthesis starts with the nitration of 1-chloro-4-fluoro-2-methylbenzene to yield this compound in high yield []. This nitro-substituted compound then undergoes a series of reactions, including amination, reduction, and cyclization, ultimately leading to the formation of the final product.

Q2: How is this compound synthesized?

A2: The paper describes a highly efficient synthesis of this compound []. 1-chloro-4-fluoro-2-methylbenzene is reacted with concentrated sulfuric acid and a nitrating agent. This reaction results in the introduction of a nitro group (-NO2) at the 5th position of the benzene ring, leading to the formation of this compound with a 94% yield [].

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